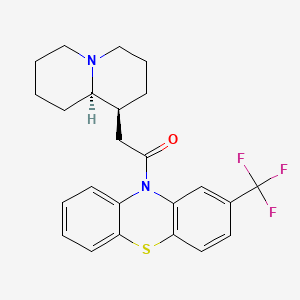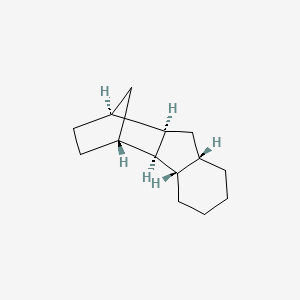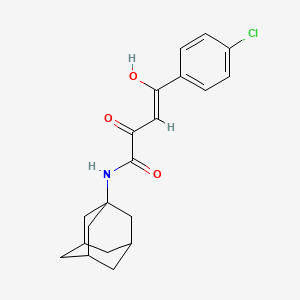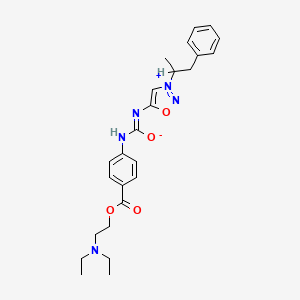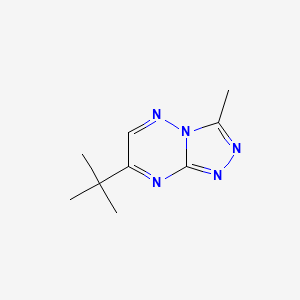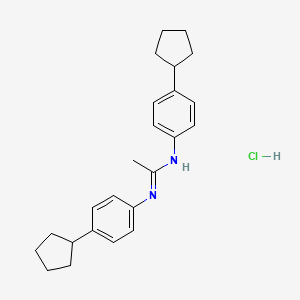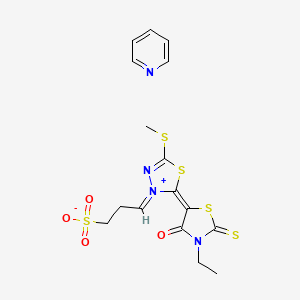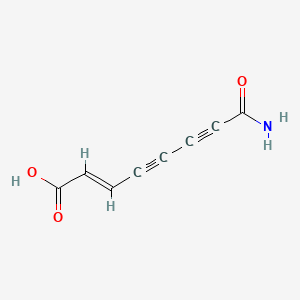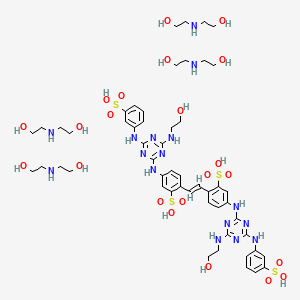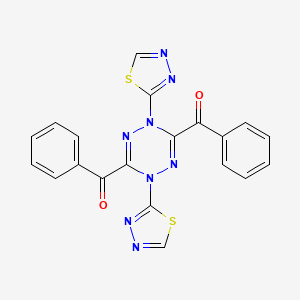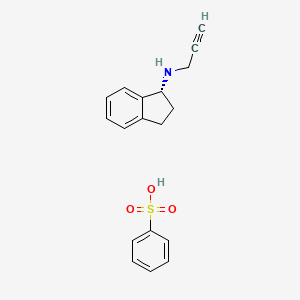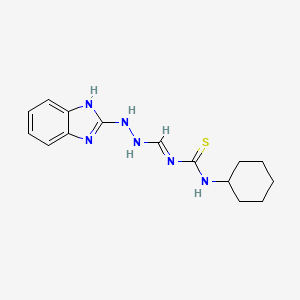
Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio-: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives have gained attention due to their wide range of pharmacological activities, including anti-inflammatory, hypotensive, analgesic, and anti-aggregatory properties . This compound is of particular interest in medicinal chemistry and coordination chemistry, where it forms complex compounds with enhanced biological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of benzimidazole with isocyanates or carbodiimides to form the urea derivative . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and may require catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions: Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form complex compounds with transition metals.
Biology: In biological research, the compound is investigated for its interactions with cellular membranes and its potential as a drug candidate. Molecular dynamics simulations have shown that the compound can interact with phospholipid bilayers, which is important for understanding its permeability and cytotoxicity .
Medicine: In medicine, the compound is explored for its antiproliferative activity against cancer cells. Studies have shown that it exhibits significant activity against human adenocarcinoma cells, making it a potential candidate for targeted cancer therapy .
Industry: In the industrial sector, the compound is used in the development of new materials and as a corrosion inhibitor. Its ability to form stable complexes with metals makes it useful in various industrial applications .
作用機序
The mechanism of action of urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions . For example, in cancer therapy, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth . The molecular pathways involved in its action include signal transduction pathways that regulate cell growth and apoptosis .
類似化合物との比較
2-Benzimidazolyl-urea: A similar compound with a benzimidazole moiety, known for its pharmacological activities.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness: Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- is unique due to its specific structure, which allows it to form stable complexes with transition metals and exhibit enhanced biological properties. Its ability to interact with cellular membranes and its significant antiproliferative activity against cancer cells make it a promising compound for further research and development .
特性
CAS番号 |
113367-96-7 |
|---|---|
分子式 |
C15H20N6S |
分子量 |
316.4 g/mol |
IUPAC名 |
(1E)-1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-cyclohexylthiourea |
InChI |
InChI=1S/C15H20N6S/c22-15(18-11-6-2-1-3-7-11)16-10-17-21-14-19-12-8-4-5-9-13(12)20-14/h4-5,8-11H,1-3,6-7H2,(H2,19,20,21)(H2,16,17,18,22) |
InChIキー |
QIPXIXMIDHDHLF-UHFFFAOYSA-N |
異性体SMILES |
C1CCC(CC1)NC(=S)/N=C/NNC2=NC3=CC=CC=C3N2 |
正規SMILES |
C1CCC(CC1)NC(=S)N=CNNC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


